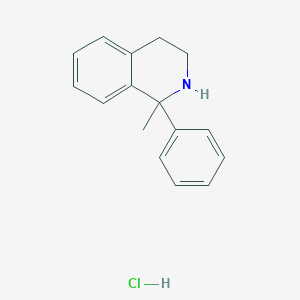

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FR-115427は、N-メチル-D-アスパラギン酸受容体の新規な非競合的アンタゴニストです。 この化合物は、特に神経保護とさまざまな神経疾患の治療における潜在的な治療効果について研究されています .

準備方法

FR-115427の合成は、環状N-スルホニルアリールアルキルケチミンのアリールボロキシンまたはアリールボロン酸とのロジウム触媒による不斉アリール化を伴います。 この方法は、高度にエナンチオマー過剰なα-第三級アミンを効率的に製造することを可能にします . FR-115427の工業生産方法は広く文書化されていませんが、上記の合成経路は、ラボ規模の合成のための信頼できるアプローチを提供します。

化学反応の分析

FR-115427は、その構造のために主に置換反応を起こします。この化合物は、特定の条件下でさまざまな試薬と相互作用することが示されています。 たとえば、N-Boc-1-フェニルテトラヒドロイソキノリンのリチオ化および置換によって合成することができます . これらの反応から生成される主な生成物は、高度にエナンチオマー過剰なα-第三級アミンです。

科学研究の応用

FR-115427は、その神経保護効果について広く研究されています。 これは、モモンガの短時間虚血後の海馬CA1錐体細胞の変性を防ぐことに有望であることが示されています . さらに、FR-115427は、フェンシクリジン様弁別刺激効果を生成する可能性について評価されており、精神薬理学研究における貴重なツールとなっています . この化合物は、選択的なN-メチル-D-アスパラギン酸受容体アンタゴニストとして作用する能力により、パーキンソン病、ハンチントン病、アルツハイマー病、神経因性疼痛、筋萎縮性側索硬化症などのさまざまな神経疾患の研究対象となっています .

科学的研究の応用

Neuroprotective Properties

1MeTIQ is recognized for its neuroprotective effects against neurotoxins such as MPTP and rotenone, which are known to induce Parkinsonian-like symptoms. Research indicates that 1MeTIQ can antagonize behavioral syndromes produced by these neurotoxins, suggesting its potential as a treatment for neurodegenerative diseases.

Analgesic Effects in Diabetic Neuropathic Pain

Recent studies have highlighted the efficacy of 1MeTIQ in managing diabetic neuropathic pain (DPN). In animal models, acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia induced by streptozotocin (STZ), comparable to standard treatments like gabapentin .

Case Study Findings

- A study demonstrated that doses of 15–45 mg/kg of 1MeTIQ improved pain responses in diabetic mice by restoring serotonin and dopamine levels in the brain .

- The antihyperalgesic effects were found to be mediated through supraspinal opioidergic and monoaminergic pathways, indicating a complex mechanism involving multiple neurotransmitter systems .

Potential in Addiction Treatment

1MeTIQ has shown promise in the field of addiction medicine. It has been documented to possess anti-addictive properties, particularly regarding cocaine self-administration models . This suggests that 1MeTIQ may help mitigate addictive behaviors by modulating dopaminergic pathways.

Pharmacological Profile

The pharmacological profile of 1MeTIQ includes:

- Neuroprotective : Protects against neurotoxic agents.

- Antidepressant : Exhibits potential antidepressant-like effects.

- Anxiolytic : Reduces anxiety-related behaviors.

- Anticonvulsant : Demonstrates efficacy in seizure models .

Research Summary Table

作用機序

FR-115427は、N-メチル-D-アスパラギン酸受容体の非競合的アンタゴニストとして作用することによって効果を発揮します。 この受容体は、中枢神経系における興奮性神経伝達に重要な役割を果たすリガンド依存性イオンチャネルです . 受容体を遮断することにより、FR-115427は、多くの神経病理学的状態に関連付けられている過剰なまたは異常な活動を防止することができます . この化合物の作用機序に関与する分子標的および経路には、N-メチル-D-アスパラギン酸受容体チャネルを介したカルシウム流入の阻害が含まれ、それによって興奮毒性および神経損傷を軽減します .

類似化合物との比較

FR-115427は、MK-801やフェンシクリジンなどの他のN-メチル-D-アスパラギン酸受容体アンタゴニストと似ています。 この化合物は、これらの化合物と区別する独自の特性を示しています。 たとえば、FR-115427は、すべてのN-メチル-D-アスパラギン酸受容体アンタゴニストでは観察されない、同時応答速度抑制なしにフェンシクリジンを完全に置換することが示されています . さらに、FR-115427は、虚血の動物モデルにおいて神経保護効果を示しており、これはその潜在的な治療的用途をさらに強調しています . 他の類似の化合物には、PD 138289、PD 137889、およびMRZ 2/579が含まれ、これらはすべてN-メチル-D-アスパラギン酸受容体アンタゴニストとして作用しますが、結合特性および行動効果が異なります .

生物活性

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1MeTHIQ) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1MeTHIQ is derived from tetrahydroisoquinoline (THIQ), a class of compounds known for their neuroprotective and pharmacological properties. The basic structure includes a tetrahydroisoquinoline core with a methyl group at the 1-position and a phenyl group at the 1-position, contributing to its unique biological activity.

Neuroprotective Effects

Research indicates that 1MeTHIQ exhibits neuroprotective properties by modulating neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It has been shown to antagonize neurotoxic effects induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to model Parkinson's disease in animals .

Anticonvulsant Activity

In experimental models, 1MeTHIQ demonstrated anticonvulsant effects. It has been studied in the maximal electroshock (MES) seizure model in mice, where it elevated the threshold for seizures and exhibited synergistic interactions with various antiepileptic drugs (AEDs) such as carbamazepine and valproate .

Biological Activity Overview

The biological activities of 1MeTHIQ can be summarized as follows:

Neuroprotection Against MPTP

A study demonstrated that 1MeTHIQ effectively mitigated the behavioral syndrome induced by MPTP in rodents. The compound's ability to prevent dopaminergic neuron loss highlights its potential as a therapeutic agent for neurodegenerative diseases .

Anticonvulsant Synergy

In another study involving MES-induced seizures, 1MeTHIQ displayed significant anticonvulsant properties. When combined with other AEDs, it produced supra-additive effects, suggesting its utility in enhancing existing treatments for epilepsy .

Research Findings

Recent studies have showcased the pharmacological potential of 1MeTHIQ:

- Neuroprotective Mechanisms : Research indicates that 1MeTHIQ may enhance dopamine metabolism and protect against oxidative stress in neuronal cells .

- Synergistic Interactions : Isobolographic analysis revealed that combinations of 1MeTHIQ with other AEDs resulted in enhanced efficacy against seizures .

- Behavioral Studies : In self-administration models for addiction, 1MeTHIQ reduced cocaine-seeking behavior in rats, indicating its potential role in addiction therapy .

特性

CAS番号 |

126114-66-7 |

|---|---|

分子式 |

C16H18ClN |

分子量 |

259.77 g/mol |

IUPAC名 |

1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline;hydrochloride |

InChI |

InChI=1S/C16H17N.ClH/c1-16(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-17-16;/h2-10,17H,11-12H2,1H3;1H |

InChIキー |

LUSUZDOXGNAITA-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |

正規SMILES |

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |

同義語 |

1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, (-)-isomer FR 115427 FR-115427 FR115427 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。